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molecular formula C14H12S B8578070 1,2-Diphenylethanethione

1,2-Diphenylethanethione

Cat. No. B8578070
M. Wt: 212.31 g/mol
InChI Key: WGNHYOSRJXYRMI-UHFFFAOYSA-N
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Patent
US06096781

Procedure details

2-Phenylthioacetophenone (63.8 g) was added to 450 g of polyphosphoric acid at 100° C. and then heated further to 190° C. for three hours. The reaction was allowed to cool below 100° C. before pouring it into a mixture of ice and water. The aqueous solution was extracted with ether. The ether layer was dried with magnesium sulfate and evaporated to yield a tan, amorphous solid. The residue was crystallized from acetone-ethanol to give 35.2 g of the title compound. mp 171° C.-172° C.
Quantity
63.8 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O>[C:10]1([C:8]2[S:9][C:6]3[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=3[CH:7]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
63.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=S)C1=CC=CC=C1
Name
polyphosphoric acid
Quantity
450 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool below 100° C.
ADDITION
Type
ADDITION
Details
before pouring it
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a tan, amorphous solid
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from acetone-ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC2=C(S1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 35.2 g
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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